1,2-Naphthalenedione, 3-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylnaphthalene-1,2-dione, also known as 3-acetyl-1,2-naphthoquinone, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthoquinone, characterized by the presence of an acetyl group at the third position of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylnaphthalene-1,2-dione typically involves the acetylation of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-acetylnaphthalene-1,2-dione may involve large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for redox reactions.
Medicine: Research explores its potential as an anticancer agent and its role in drug development.
Industry: It is utilized in the production of polymers, coatings, and electronic materials
Wirkmechanismus
The mechanism of action of 3-acetylnaphthalene-1,2-dione involves its interaction with biological molecules through redox reactions. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. It targets specific enzymes and pathways involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1,2-Naphthoquinone: Shares the quinone structure but lacks the acetyl group.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the third position.
Lawsone: A naturally occurring naphthoquinone with a hydroxyl group at the second position
Uniqueness: 3-Acetylnaphthalene-1,2-dione is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
75089-88-2 |
---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
3-acetylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6H,1H3 |
InChI-Schlüssel |
ATZLOFVECLKRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.